molecular formula C11H9N3 B014863 3-Methyl-3h-imidazo[4,5-f]quinoline CAS No. 14692-41-2

3-Methyl-3h-imidazo[4,5-f]quinoline

Cat. No. B014863
CAS RN: 14692-41-2
M. Wt: 183.21 g/mol
InChI Key: TUOBKUJFYNEIDN-UHFFFAOYSA-N
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Description

3-Methyl-3h-imidazo[4,5-f]quinoline is a compound of interest due to its structural uniqueness and potential in various chemical transformations. This compound, along with its derivatives, has been synthesized and studied for its chemical reactions, molecular structure, and various properties.

Synthesis Analysis

The synthesis of 3-Methyl-3h-imidazo[4,5-f]quinoline can be achieved through the Weidenhagen reaction, involving quinoline-5,6-diamine and thiophene-2-carbaldehyde. Methylation in the system KOH-DMSO produces isomeric 1-methyl and 3-methyl derivatives, with the latter being the major product. This synthesis pathway allows for further electrophilic substitution reactions, demonstrating the compound's versatility (Aleksandrov et al., 2012).

Molecular Structure Analysis

Molecular structure analysis reveals that the molecule is almost planar, with protonation occurring at the pyridine nitrogen atom rather than the imidazole nitrogen atom. This indicates a preference for the 3H tautomeric form and highlights the molecule's structural stability and reactivity (Kettmann et al., 2002).

Chemical Reactions and Properties

3-Methyl-3h-imidazo[4,5-f]quinoline undergoes various electrophilic substitution reactions, such as bromination, nitration, formylation, acylation, and sulfonation. The direction of electrophilic attack can vary depending on the reaction conditions, targeting either the thiophene or quinoline fragments or both. This reactivity pattern underscores the compound's chemical versatility and potential for functionalization (Aleksandrov et al., 2012).

Physical Properties Analysis

The planarity and protonation site of 3-Methyl-3h-imidazo[4,5-f]quinoline contribute to its physical properties, such as solubility and crystalline structure. The strong hydrogen bonding between the cation and Cl(-) anion, interconnected by water molecules, suggests solubility in polar solvents and potential for forming stable crystalline structures (Kettmann et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-Methyl-3h-imidazo[4,5-f]quinoline, including its reactivity with electrophiles and nucleophiles, are key to its applications in synthetic chemistry. The ability to undergo various substitution reactions enables the synthesis of a wide range of derivatives, offering insights into the compound's reactivity and potential applications in material science, catalysis, and pharmaceuticals (Aleksandrov et al., 2012).

Scientific Research Applications

  • Synthesis and Electrophilic Substitution Reactions : This compound is useful in synthesizing and studying electrophilic substitution reactions, such as bromination, nitration, formylation, acylation, and sulfonation (Aleksandrov et al., 2011). It is also useful for synthesizing isomeric quinolines and undergoing electrophilic substitution reactions (Aleksandrov et al., 2012).

  • Synthesis of Benzimidazoles and Related Compounds : It plays a role in the synthesis of benzimidazoles and related compounds, which are important in various chemical processes (Ishiwata & Shiokawa, 1969).

  • Inhibition of Amine Oxidases : This compound activates the copper bovine serum enzyme but inhibits the FAD mitochondrial enzyme, indicating its potential in biochemical studies (Chimenti et al., 1987).

  • Synthesis of N-methylimidazoquinolinium Salts : It is used in chemical reactions to synthesize N-methylimidazoquinolinium salts and various 1- and 3-substitution products, which have potential applications in chemistry (Simonov et al., 1967).

  • Modulation of the PI3K/PKB Pathway : Derivatives of imidazo[4,5-c]quinoline, a related compound, have been identified as potent and effective modulators of the PI3K/PKB pathway, leading to clinical development candidates (Stauffer et al., 2008).

  • Potential Anticancer Activity : Certain derivatives exhibit high cytotoxicity on human colon tumor cells and show good activity on human brain tumor cell lines, suggesting potential as anticancer drugs (Suh et al., 2000).

  • Antimicrobial Activity : 3-Methyl-3h-imidazo[4,5-f]quinoline and its derivatives demonstrate antimicrobial activity, indicating their potential use in medical research and pharmaceutical applications (Vodela & Chakravarthula, 2016).

  • Bronchodilatory Activity : This compound exhibits potent bronchodilatory activity, being more active than theophylline in vivo, which can be significant in respiratory medicine (Suzuki et al., 1992).

Safety And Hazards

The safety information for “3-Methyl-3h-imidazo[4,5-f]quinoline” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOBKUJFYNEIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932960
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3h-imidazo[4,5-f]quinoline

CAS RN

14692-41-2
Record name 3-Methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014692412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC132318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLIMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6KV3PI88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
A Nowak, A Czyżowska, M Stańczyk - Food Additives & …, 2015 - Taylor & Francis
Heterocyclic aromatic amines (HAAs) are carcinogenic compounds present in a typical Western diet rich in thermally processed meat. These nutritional factors can modulate the …
M Bashir, DGI Kingston, RJ Carman… - Mutation Research …, 1987 - Elsevier
PII: 0165-7992(87)90027-3 Page 1 Mutation Research, 190 (1987) 187-190 187 Elsevier MTRL 0969 Anaerobic metabolism of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) by …
JH Weisburger, A Rivenson, J Reinhardt… - JNCI: Journal of the …, 1994 - academic.oup.com
Background Compounds formed on the surface of fried or grilled meat and fish may e associated with increased risk of colon cancer. Normal intestinal bacteria can convert one of these …
Number of citations: 33 0-academic-oup-com.brum.beds.ac.uk
A Nowak, A Czyżowska, K Huben, M Sójka, S Kuberski… - Anaerobe, 2016 - Elsevier
Heterocyclic aromatic amines (HAAs) are carcinogens which are formed in meat cooked using high-temperature methods. The human gastrointestinal (GI) microbiota plays a crucial …
T Inamasu, H Luks, MT Vavrek… - Food and chemical …, 1989 - Elsevier
The metabolism of 2-amino-3-methylimidazo[4,5-ƒ]quinoline (IQ) was studied in the male rat using the radiochemical labels 14 C and 3 H at positions 2 and 5 of the molecule, …
AA Aleksandrov, AS Dedeneva, EV Vlasova… - Russian journal of …, 2011 - Springer
2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline was synthesized by the Weidenhagen reaction of quinoline-5,6-diamine with furfural. Its alkylation with methyl iodide in the system KOH-DMSO …
S Langouët, DH Welti, N Kerriguy, LB Fay… - Chemical research in …, 2001 - ACS Publications
Metabolic pathways of the mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) remain incompletely characterized in humans. In this study, the metabolism of MeIQx was …
Number of citations: 71 0-pubs-acs-org.brum.beds.ac.uk
AA Aleksandrov, MM El'chaninov… - Russian Journal of …, 2012 - Springer
2-(2-Thienyl)-1(3)H-imidazo{cm[4,5-f]}quinoline was synthesized by the Weidenhagen reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde. Its methylation in the system …
H Kasai, Z Yamaizumi, S Nishimura… - Journal of the …, 1981 - pubs.rsc.org
A potent mutagen isolated from a methanol extract of sardines broiled under normal domestic conditions was strongly mutagenic to Salmonella typhimurium TA98. Its identity has been …
Number of citations: 71 0-pubs-rsc-org.brum.beds.ac.uk
T TANAKA, WS BARNES, GM WILLIAMS… - Japanese Journal of …, 1985 - jstage.jst.go.jp
* 2 Department of Biology, Clarion University of Pennsylvania, Clarion, PA 16214, USA The carcinogenicity of the mutagenic compound 2-amino-3-methylimidazo [4, 5-f]-quinoline (IQ), …
Number of citations: 146 www.jstage.jst.go.jp

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